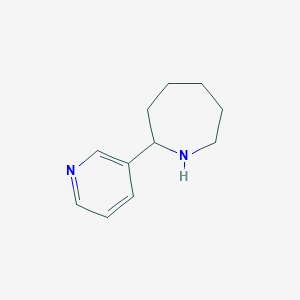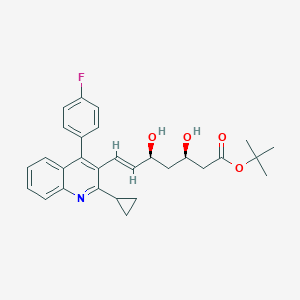
trans-2-Aminocyclopentanol hydrochloride
Descripción general
Descripción
trans-2-Aminocyclopentanol hydrochloride: is an aminocyclanol compound with the molecular formula C5H11NO · HCl. It is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a cyclopentane ring.
Mecanismo De Acción
Target of Action
The primary target of trans-2-Aminocyclopentanol hydrochloride is the cholinesterase enzyme . Cholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By targeting this enzyme, this compound can influence nerve signal transmission.
Mode of Action
This compound interacts with its target, the cholinesterase enzyme, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. As a result, the transmission of nerve signals is enhanced.
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway. This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase, this compound disrupts the normal function of this pathway, leading to increased nerve signal transmission .
Result of Action
The inhibition of cholinesterase by this compound leads to an increase in acetylcholine concentration. This increase enhances the transmission of nerve signals, which can have various effects at the molecular and cellular levels, depending on the specific nerves involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclopentanol hydrochloride can be achieved through several methods. One common approach involves the resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent. The enantiomeric bases are then debenzylated to yield the enantiomeric trans-2-aminocyclopentanols . Another method involves the addition of phenyl carbamate to meso-epoxides, promoted by an oligomeric (salen)Co-OTf catalyst, to generate protected trans-1,2-amino alcohols .
Industrial Production Methods: In industrial settings, this compound can be produced on a large scale via a carbamate addition protocol. This method allows for the production of the compound in multigram quantities .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-Aminocyclopentanol hydrochloride is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology: In biological research, this compound has been studied for its potential as a cholinesterase inhibitor. The cis-form of 2-aminocyclopentanol hydrochloride has shown higher cholinesterase inhibitory potential compared to its trans-form .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders .
Industry: In industrial applications, this compound is used in the production of various pharmaceuticals and fine chemicals .
Comparación Con Compuestos Similares
- trans-2-Aminocyclohexanol hydrochloride
- cis-4-Aminotetrahydro-3-furanol hydrochloride
- trans-4-Aminocyclohexanol
- trans-2-Hydrazinocyclopentanol
Uniqueness: trans-2-Aminocyclopentanol hydrochloride is unique due to its specific cyclopentane ring structure with both amino and hydroxyl groups. This structural feature distinguishes it from similar compounds like trans-2-Aminocyclohexanol hydrochloride, which has a cyclohexane ring instead .
Propiedades
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)











